molecular formula C16H15BrCl2N2O2S B3475511 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B3475511
M. Wt: 450.2 g/mol
InChI Key: KFSUTZIANVOHTB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a bromobenzenesulfonyl group and a dichlorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-bromobenzenesulfonyl chloride: This intermediate is typically prepared by reacting 4-bromobenzenesulfonyl chloride with thionyl chloride.

    Nucleophilic substitution: The 4-bromobenzenesulfonyl chloride is then reacted with 2,5-dichlorophenylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anti-cancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It may bind to certain receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulation of signaling pathways: It may affect various signaling pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

1-(4-Bromobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine: This compound has a methyl group instead of a bromine atom, which may affect its chemical reactivity and biological activity.

    1-(4-Bromobenzenesulfonyl)-4-(2,4-dichlorophenyl)piperazine: This compound has a different substitution pattern on the phenyl ring, which may influence its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromobenzenesulfonyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrCl2N2O2S/c17-12-1-4-14(5-2-12)24(22,23)21-9-7-20(8-10-21)16-11-13(18)3-6-15(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUTZIANVOHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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